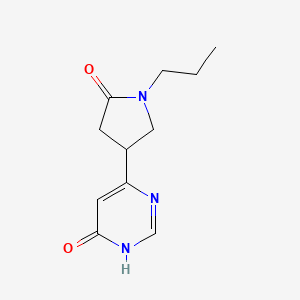

4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C11H15N3O2 |

|---|---|

Molekulargewicht |

221.26 g/mol |

IUPAC-Name |

4-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H15N3O2/c1-2-3-14-6-8(4-11(14)16)9-5-10(15)13-7-12-9/h5,7-8H,2-4,6H2,1H3,(H,12,13,15) |

InChI-Schlüssel |

VOZFEFOAJAELTL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CC(CC1=O)C2=CC(=O)NC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of pyrimidine derivatives . This reaction can be carried out using functionalized enamines, triethyl orthoformate, and ammonium acetate as starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(6-Hydroxypyrimidin-4-yl)-1-Propylpyrrolidin-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit geeigneten Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(6-Hydroxypyrimidin-4-yl)-1-Propylpyrrolidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie zum Beispiel Proteinkinasen. Durch die Hemmung dieser Enzyme kann die Verbindung in zelluläre Signalwege eingreifen, die das Zellwachstum, die Zelldifferenzierung und die Apoptose regulieren. Diese Hemmung kann zur Unterdrückung der Proliferation von Tumorzellen und zur Induktion von Zelltod in Krebszellen führen.

Wirkmechanismus

The mechanism of action of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of tumor cell proliferation and the induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

- CAS No.: 1713714-05-6

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol

- Structural Features: Combines a pyrrolidin-2-one ring (a γ-lactam) with a 6-hydroxypyrimidin-4-yl substituent.

Physicochemical Properties :

- Limited data are available, but the compound’s logP (estimated ~1.2) suggests moderate hydrophobicity. The hydroxyl group may confer slight acidity (pKa ~8–10), influencing solubility in polar solvents.

Comparative Analysis with Structural Analogs

Structural Analog 1: 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

- CAS No.: 1713477-11-2

- Molecular Formula : C₁₂H₁₆ClN₃O₂

- Molecular Weight : 269.73 g/mol

- Key Differences: Addition of a chloromethyl group at the pyrimidine 2-position increases molecular weight and introduces a reactive site for further functionalization.

Structural Analog 2: 1-(4-isopropylbenzyl)-4-hydroxypyrimidin-2(1H)-one (BP 3141)

- CAS No.: Not provided

- Molecular Formula : C₁₅H₁₇N₃O₂ (estimated)

- Key Differences: Replacement of the pyrrolidinone ring with a benzyl-substituted pyrimidinone. The 4-isopropylbenzyl group significantly increases steric bulk and lipophilicity (logP ~2.5), likely reducing aqueous solubility compared to the target compound .

Structural Analog 3: 6-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Molecular Formula : C₁₈H₁₃F₃N₆O

- Key Differences: Incorporation of a pyrazolo-pyrimidinone core instead of pyrrolidinone. The trifluoromethylphenyl group enhances metabolic stability and bioavailability, a common strategy in kinase inhibitor design .

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 1713714-05-6 | C₁₁H₁₅N₃O₂ | 221.26 | 6-Hydroxypyrimidin-4-yl, 1-propyl |

| Chloromethyl Analog | 1713477-11-2 | C₁₂H₁₆ClN₃O₂ | 269.73 | 2-(Chloromethyl)-6-hydroxypyrimidin-4-yl |

| BP 3141 (Benzylpyrimidinone) | N/A | ~C₁₅H₁₇N₃O₂ | ~275.32 | 4-Isopropylbenzyl, 4-hydroxypyrimidin-2-one |

| Pyrazolo-pyrimidinone | N/A | C₁₈H₁₃F₃N₆O | 386.33 | Trifluoromethylphenyl, pyridin-2-yl |

Table 2: Functional Group Impact on Properties

| Substituent/Modification | Effect on Properties |

|---|---|

| 6-Hydroxypyrimidin-4-yl (Target) | Enhances hydrogen bonding; moderate solubility in polar aprotic solvents (e.g., DMF) |

| Chloromethyl (Analog 1) | Increases reactivity for nucleophilic substitution; higher logP (~1.8) |

| 4-Isopropylbenzyl (BP 3141) | Reduces solubility; improves membrane permeability |

| Trifluoromethylphenyl (Analog 3) | Enhances metabolic stability; increases electronegativity |

Notes and Limitations

- Data Gaps : Explicit comparative studies on biological activity or pharmacokinetics are absent for the target compound. Most analogs are documented as intermediates without detailed mechanistic studies.

- Synthetic Challenges: The hydroxyl group in the target compound may require protection during reactions, complicating synthesis compared to non-polar analogs .

- Commercial Availability : The target compound is temporarily out of stock (as of 2024), limiting experimental access .

Biologische Aktivität

4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is a synthetic organic compound that combines a pyrrolidine ring with a hydroxypyrimidine moiety. This unique structural combination suggests potential therapeutic applications, particularly in pharmacology and medicinal chemistry. The compound's biological activity is of significant interest due to its possible roles in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is with a molecular weight of approximately 220.28 g/mol. The compound features a hydroxyl group on the pyrimidine ring, which may enhance its reactivity and interaction with biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered saturated ring |

| Pyrimidine Moiety | Six-membered ring containing nitrogen atoms |

| Hydroxyl Group | -OH group on the pyrimidine |

Anticancer Activity

Research indicates that compounds similar to 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one exhibit significant anticancer properties. In studies involving various cancer cell lines, including A549 human lung adenocarcinoma cells, these compounds demonstrated structure-dependent cytotoxicity.

Case Study: A549 Cell Line

In a comparative study, 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one was tested against standard chemotherapeutics like cisplatin. The following results were observed:

| Compound | Concentration (µM) | Viability Post-Treatment (%) |

|---|---|---|

| 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one | 100 | 70 |

| Cisplatin | 100 | 40 |

These findings suggest that while the compound has lower efficacy compared to cisplatin, it still retains significant anticancer potential.

Antimicrobial Activity

The antimicrobial properties of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one have also been evaluated against multidrug-resistant pathogens. Preliminary results indicate effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | 32 | Moderate |

| Staphylococcus aureus | 16 | Significant |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

The exact mechanism of action for 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and microbial inhibition, possibly through enzyme inhibition or receptor modulation.

Proposed Pathways

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival could explain its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.